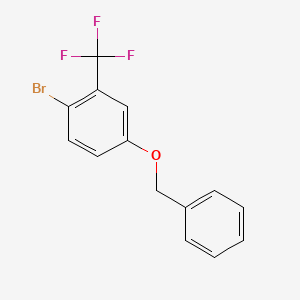

4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene

Description

BenchChem offers high-quality 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-phenylmethoxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrF3O/c15-13-7-6-11(8-12(13)14(16,17)18)19-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXYWYPMKGUGIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624183 | |

| Record name | 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

678164-30-2 | |

| Record name | 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene

CAS Number: 678164-30-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(benzyloxy)-1-bromo-2-(trifluoromethyl)benzene, a key building block in synthetic and medicinal chemistry. This document details its chemical and physical properties, outlines a general synthetic approach, and discusses its applications, particularly in the context of drug discovery and development.

Chemical and Physical Properties

4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene is a trifluoromethyl- and benzyloxy-substituted bromobenzene. The presence of the trifluoromethyl group significantly influences the electronic properties of the benzene ring, making it a valuable synthon for introducing this moiety into more complex molecules. The benzyloxy group serves as a protected phenol, which can be deprotected in later synthetic steps. The bromo substituent provides a reactive handle for a variety of cross-coupling reactions.

Table 1: Physicochemical Properties of 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene

| Property | Value | Reference |

| CAS Number | 678164-30-2 | [1][2] |

| Molecular Formula | C₁₄H₁₀BrF₃O | [2] |

| Molecular Weight | 331.13 g/mol | [3][4] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | [3][4] |

Note: Experimental physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically.

Synthesis

A general and plausible synthetic route to 4-(benzyloxy)-1-bromo-2-(trifluoromethyl)benzene involves the benzylation of a commercially available brominated and trifluoromethylated phenol.

Reaction Scheme:

Caption: General synthetic scheme for 4-(benzyloxy)-1-bromo-2-(trifluoromethyl)benzene.

Experimental Protocol: General Procedure for Benzylation

This protocol is a generalized procedure based on standard organic synthesis techniques for ether formation.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-3-(trifluoromethyl)phenol (1.0 eq.), a suitable base such as anhydrous potassium carbonate (1.5-2.0 eq.), and a polar aprotic solvent like acetone or acetonitrile.

-

Addition of Reagent: To the stirred suspension, add benzyl bromide (1.1-1.2 eq.) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(benzyloxy)-1-bromo-2-(trifluoromethyl)benzene.

Spectroscopic Data

Table 2: Expected Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons of both the benzyloxy and the substituted benzene rings, and a characteristic singlet for the benzylic methylene (-CH₂-) protons. |

| ¹³C NMR | Resonances for all carbon atoms, including the trifluoromethyl carbon (which may appear as a quartet due to C-F coupling). |

| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. |

| IR Spectroscopy | Characteristic peaks for C-H (aromatic and aliphatic), C=C (aromatic), C-O (ether), C-Br, and C-F bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a monobrominated compound. |

Applications in Research and Drug Discovery

4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene is a versatile building block in organic synthesis, primarily utilized in the construction of more complex molecules for pharmaceutical and materials science applications.

Cross-Coupling Reactions

The bromine atom on the benzene ring serves as a key functional group for various palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of derivatives.

Common Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-containing functional groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Caption: Utility of 4-(benzyloxy)-1-bromo-2-(trifluoromethyl)benzene in various cross-coupling reactions.

Role in Medicinal Chemistry

The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry due to its ability to enhance several key properties of drug candidates.[5] These include:

-

Metabolic Stability: The strong carbon-fluorine bonds in the CF₃ group can block metabolic pathways, increasing the in vivo half-life of a drug.[5]

-

Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[5]

-

Binding Affinity: The electronic properties of the CF₃ group can lead to stronger interactions with biological targets.[5]

The benzyloxy group acts as a protecting group for a phenolic hydroxyl. This allows for the modification of other parts of the molecule before deprotection to reveal the phenol, which itself can be a key pharmacophoric feature or a site for further functionalization.

The combination of these features makes 4-(benzyloxy)-1-bromo-2-(trifluoromethyl)benzene a valuable starting material for the synthesis of novel therapeutic agents.

Safety and Handling

As with all laboratory chemicals, 4-(benzyloxy)-1-bromo-2-(trifluoromethyl)benzene should be handled with appropriate safety precautions. A comprehensive safety data sheet (SDS) should be consulted before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood.

Conclusion

4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene is a strategically important building block for organic synthesis, particularly in the field of drug discovery. Its trifluoromethyl and protected phenol moieties, combined with the reactive bromo-substituent, provide a versatile platform for the synthesis of complex and biologically active molecules. This guide provides a foundational understanding of its properties and applications to aid researchers in their synthetic endeavors.

References

- 1. 4-Benzyloxybromobenzene [webbook.nist.gov]

- 2. Angene - 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene | 678164-30-2 | MFCD13195732 | AG003M6W [japan.angenechemical.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

Technical Guide: Molecular Weight of 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of the chemical compound 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene. This information is critical for a variety of applications in research and development, including stoichiometry in chemical reactions, preparation of solutions with precise concentrations, and characterization in analytical chemistry.

Molecular Composition and Weight

The molecular formula for 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene is C₁₄H₁₀BrF₃O.[1][2] The molecular weight is derived from the sum of the atomic weights of its constituent atoms.

Elemental Composition

The determination of the molecular weight is based on the atomic weights of each element present in the molecule. The standard atomic weights for these elements are provided in the table below.

| Element | Symbol | Quantity | Atomic Weight ( g/mol ) |

| Carbon | C | 14 | 12.011[3][4] |

| Hydrogen | H | 10 | 1.008[5][6][7] |

| Bromine | Br | 1 | 79.904[8][9][10] |

| Fluorine | F | 3 | 18.998[11] |

| Oxygen | O | 1 | 15.999[12] |

Calculation of Molecular Weight

The molecular weight (MW) is calculated as follows:

MW = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of Br atoms × Atomic Weight of Br) + (Number of F atoms × Atomic Weight of F) + (Number of O atoms × Atomic Weight of O)

MW = (14 × 12.011) + (10 × 1.008) + (1 × 79.904) + (3 × 18.998) + (1 × 15.999)

MW = 168.154 + 10.080 + 79.904 + 56.994 + 15.999

Calculated Molecular Weight = 331.131 g/mol

This calculated value is consistent with the molecular weight of 331.13 g/mol found in chemical supplier databases.[1][13]

Experimental Determination of Molecular Weight

The molecular weight of a compound like 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene can be experimentally determined using several analytical techniques. The most common and accurate method is mass spectrometry.

Methodology: Mass Spectrometry

-

Sample Preparation: A small amount of the compound is dissolved in a suitable volatile solvent.

-

Ionization: The sample is introduced into the mass spectrometer where it is vaporized and ionized. Common ionization techniques for a molecule of this nature include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

Data Interpretation: The peak corresponding to the intact molecular ion (M+) or a protonated/adducted molecule (e.g., [M+H]+) is identified to determine the molecular weight. High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the elemental composition.

Visualization

The following diagram illustrates the elemental components that constitute the 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene molecule.

Caption: Elemental components of the target molecule.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene – Biotuva Life Sciences [biotuva.com]

- 3. byjus.com [byjus.com]

- 4. m.youtube.com [m.youtube.com]

- 5. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Bromine - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 12. Oxygen - Wikipedia [en.wikipedia.org]

- 13. 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene [cymitquimica.com]

A Technical Guide to 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene, a fluorinated aromatic compound of significant interest in synthetic and medicinal chemistry. This document includes a summary of its known physical constants, detailed experimental protocols for the determination of key physical properties, and a discussion of its potential applications in drug discovery and materials science. The synthetic utility of this compound is highlighted through a generalized reaction workflow.

Introduction

4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene is a substituted aromatic compound featuring a benzyloxy group, a bromine atom, and a trifluoromethyl group attached to a benzene ring. This unique combination of functional groups makes it a valuable intermediate in organic synthesis. The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, properties that are highly desirable in drug design. The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide aims to provide researchers with a detailed understanding of the physical properties and synthetic potential of this compound.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₀BrF₃O |

| Molecular Weight | 331.13 g/mol |

| CAS Number | 678164-30-2 |

| Appearance | Liquid |

| Purity | ≥95% |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water. |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene are outlined below.

Determination of Melting Point (for potential solid impurities or derivatives)

Objective: To determine the melting point range of a solid organic compound.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of the solid compound

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample is dry and finely powdered using a mortar and pestle.

-

Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[1]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted (the end of the melting range).[2][3]

-

For accuracy, repeat the measurement with a fresh sample.

Determination of Boiling Point

Objective: To determine the boiling point of a liquid organic compound.

Materials:

-

Distillation apparatus (round-bottom flask, condenser, receiving flask)

-

Heating mantle

-

Thermometer

-

Boiling chips

-

Sample of the liquid compound

Procedure:

-

Place a small volume of the liquid sample into a clean, dry round-bottom flask, adding a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Begin heating the flask gently with the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor rises.

-

The boiling point is the temperature at which the vapor temperature remains constant while the liquid is distilling.[4][5]

-

Record the atmospheric pressure, as boiling point is pressure-dependent.

Determination of Boiling Point under Reduced Pressure

For high-boiling-point liquids that may decompose at atmospheric pressure, vacuum distillation is employed.

Procedure:

-

Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and joints are properly sealed with vacuum grease.

-

Connect the apparatus to a vacuum source (e.g., vacuum pump).

-

Once the desired pressure is reached and stable, begin heating the sample.

-

Record the constant temperature of the vapor and the pressure at which the distillation occurs.[6][7]

Synthetic Utility and Potential Applications

While specific biological activities of 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene are not widely reported, its structural motifs are of significant interest in medicinal chemistry. The trifluoromethyl group is a key substituent in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity.[8][9][10] The bromo-substituent provides a reactive site for various synthetic transformations.

The primary synthetic utility of this compound lies in its application as a building block in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions.[11] These reactions are fundamental in the synthesis of complex organic molecules for drug discovery and materials science.[12]

Below are diagrams illustrating a plausible synthetic workflow for the preparation of 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene and its general application in cross-coupling reactions.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. pennwest.edu [pennwest.edu]

- 3. medpharma12.com [medpharma12.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Purification [chem.rochester.edu]

- 7. researchgate.net [researchgate.net]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]

An In-depth Technical Guide to the NMR Spectral Data of 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(benzyloxy)-1-bromo-2-(trifluoromethyl)benzene. In the absence of publicly available experimental spectra, this document leverages established principles of NMR spectroscopy and extensive literature on substituent effects to offer a detailed, predictive interpretation of the spectral features of this complex aromatic compound. This guide is intended for researchers, scientists, and professionals in drug development and organic chemistry, serving as a valuable resource for spectral interpretation, compound characterization, and quality control. Included are detailed, field-proven protocols for NMR data acquisition and processing, alongside visualizations to aid in the understanding of the molecular structure and its NMR characteristics.

Introduction: The Structural Significance of 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene

4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene is a polysubstituted aromatic compound of interest in synthetic organic chemistry, particularly as an intermediate in the development of novel pharmaceutical agents and functional materials. The unique arrangement of its substituents—a bulky, electron-donating benzyloxy group, an electron-withdrawing bromine atom, and a strongly electron-withdrawing trifluoromethyl group—creates a distinct electronic and steric environment on the benzene ring. This intricate interplay of effects makes NMR spectroscopy an indispensable tool for its structural elucidation and purity assessment.

Understanding the precise chemical shifts and coupling constants is paramount for confirming the successful synthesis of this molecule and for tracking its transformations in subsequent reactions. This guide provides a foundational understanding of its expected NMR spectral characteristics, grounded in the fundamental principles of substituent additivity and through-bond/through-space interactions.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4-(benzyloxy)-1-bromo-2-(trifluoromethyl)benzene is predicted to exhibit distinct signals for the aromatic protons of the substituted benzene ring and the benzyloxy group. The chemical shifts are governed by the combined electronic effects (induction and resonance) and anisotropic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | ~7.30 - 7.40 | d | J ≈ 2.5 Hz |

| H-5 | ~7.10 - 7.20 | dd | J ≈ 8.5, 2.5 Hz |

| H-6 | ~7.60 - 7.70 | d | J ≈ 8.5 Hz |

| Benzylic CH₂ | ~5.10 - 5.20 | s | - |

| Phenyl H (ortho) | ~7.40 - 7.50 | m | - |

| Phenyl H (meta, para) | ~7.30 - 7.45 | m | - |

Causality of Predicted Chemical Shifts and Coupling Constants

-

Aromatic Protons (H-3, H-5, H-6):

-

The trifluoromethyl group (-CF₃) at C-2 is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I). This effect deshields adjacent protons, causing their signals to appear at a lower field (higher ppm). The effect is most pronounced on the ortho proton H-3 and the meta proton H-6.

-

The benzyloxy group (-OCH₂Ph) at C-4 is an electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect). The resonance effect dominates, leading to increased electron density at the ortho (H-3, H-5) and para positions. This shielding effect counteracts the deshielding from the other substituents to some extent.

-

The bromine atom (-Br) at C-1 is an electron-withdrawing group via induction (-I) and weakly electron-donating through resonance (+R). Its primary influence is deshielding, particularly on the adjacent H-6. The "heavy atom effect" of bromine can also influence chemical shifts, though this is more pronounced in ¹³C NMR[1].

-

H-6: This proton is ortho to the bromine and meta to the trifluoromethyl group, both of which are electron-withdrawing. It is also meta to the electron-donating benzyloxy group. The cumulative deshielding effects are expected to shift its signal significantly downfield. It will appear as a doublet due to coupling with H-5.

-

H-5: This proton is ortho to the electron-donating benzyloxy group, which would shift it upfield. However, it is meta to both the bromine and trifluoromethyl groups, which will have a deshielding influence. The net effect is a chemical shift that is relatively upfield compared to H-6. It will appear as a doublet of doublets due to coupling with H-6 and H-3.

-

H-3: This proton is ortho to the strongly electron-withdrawing trifluoromethyl group and the electron-donating benzyloxy group. The deshielding from the -CF₃ group is expected to be significant. It will appear as a doublet due to the smaller meta coupling with H-5.

-

-

Benzylic and Phenyl Protons:

-

The benzylic methylene protons (-OCH₂Ph) are expected to appear as a singlet in the range of 5.10-5.20 ppm. The adjacent oxygen atom causes a significant downfield shift. In chiral environments, these protons can become diastereotopic and appear as a pair of doublets (an AB quartet), but in this achiral molecule, they are chemically equivalent[2][3].

-

The protons of the phenyl ring of the benzyloxy group will typically appear as a multiplet in the range of 7.30-7.50 ppm, a characteristic region for unsubstituted benzene rings[4].

-

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide valuable information on the carbon skeleton. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-1 | ~118 - 122 | Attached to electron-withdrawing Br. |

| C-2 | ~128 - 132 (q) | Attached to the strongly electron-withdrawing CF₃ group; will show quartet splitting due to coupling with ¹⁹F. |

| C-3 | ~115 - 119 | Ortho to the electron-donating benzyloxy group and ortho to the electron-withdrawing CF₃ group. |

| C-4 | ~158 - 162 | Attached to the electron-donating benzyloxy group. |

| C-5 | ~116 - 120 | Ortho to the electron-donating benzyloxy group. |

| C-6 | ~133 - 137 | Ortho to the electron-withdrawing Br atom. |

| CF₃ | ~120 - 125 (q) | Quartet due to one-bond coupling with ¹⁹F. |

| Benzylic CH₂ | ~70 - 72 | Typical shift for a benzylic carbon attached to oxygen. |

| Phenyl C (ipso) | ~136 - 138 | Quaternary carbon of the benzyl group. |

| Phenyl C (ortho, meta, para) | ~127 - 129 | Aromatic carbons of the benzyl group. |

Causality of Predicted Chemical Shifts

-

C-1 (C-Br): The carbon atom bonded to bromine is expected to be in the 118-122 ppm range. While bromine is electronegative, the "heavy atom effect" can cause an upfield shift compared to what would be expected based on electronegativity alone[1].

-

C-2 (C-CF₃): This carbon is directly attached to the trifluoromethyl group and will be significantly influenced by its strong electron-withdrawing nature. It will appear as a quartet due to coupling with the three fluorine atoms.

-

C-4 (C-O): The carbon attached to the benzyloxy group will be the most downfield of the protonated aromatic carbons due to the strong deshielding effect of the oxygen atom.

-

CF₃ Carbon: The carbon of the trifluoromethyl group itself will appear as a quartet with a large one-bond C-F coupling constant.

-

Benzylic and Phenyl Carbons: The benzylic carbon will appear around 70-72 ppm, and the carbons of the benzyl group's phenyl ring will resonate in the typical aromatic region of 127-138 ppm[5][6].

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for 4-(benzyloxy)-1-bromo-2-(trifluoromethyl)benzene, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent as it is a common solvent for organic compounds and its residual proton signal (at ~7.26 ppm) and carbon signal (at ~77.16 ppm) are well-established references.

-

Concentration: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of CDCl₃. Ensure the sample is fully dissolved.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0 ppm. Modern spectrometers often use the residual solvent peak as a secondary reference.

-

Filtering: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion, especially for resolving the aromatic multiplets.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width (SW): A range of -2 to 12 ppm is generally sufficient.

-

Number of Scans (NS): 16 to 64 scans are typically adequate for good signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon (except for the CF₃ and C-CF₃ which will be quartets).

-

Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic molecules[7].

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio[7].

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function followed by a Fourier transform to the free induction decay (FID).

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the positive absorptive mode and apply a baseline correction for a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0 ppm or the residual CDCl₃ peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal. Identify the precise chemical shift of each peak.

Visualization of Molecular Structure and NMR Workflow

Caption: Molecular structure with key atoms highlighted.

Caption: A generalized workflow for NMR analysis.

Conclusion

This technical guide presents a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 4-(benzyloxy)-1-bromo-2-(trifluoromethyl)benzene. By systematically evaluating the electronic and steric effects of the benzyloxy, bromo, and trifluoromethyl substituents, a reliable estimation of the chemical shifts and coupling patterns has been established. The provided experimental protocols offer a robust framework for acquiring high-quality NMR data, ensuring accurate structural verification. This guide serves as a critical resource for chemists working with this and structurally related compounds, facilitating efficient and accurate spectral interpretation in research and development settings.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. repositorio.uchile.cl [repositorio.uchile.cl]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Infrared Spectroscopy of 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy characteristics of 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene. Due to the limited availability of public experimental spectra for this specific molecule, this document outlines the predicted absorption frequencies based on its constituent functional groups. Furthermore, it presents a comprehensive, generalized experimental protocol for obtaining an IR spectrum of a solid aromatic compound and illustrates the analytical workflow.

Molecular Structure and Functional Group Analysis

4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene possesses a variety of functional groups that give rise to a characteristic infrared spectrum. The key structural features include:

-

Aromatic Benzene Ring: A 1,2,4-trisubstituted benzene ring.

-

Trifluoromethyl Group (-CF₃): A strong electron-withdrawing group attached to the aromatic ring.

-

Bromo Group (-Br): A halogen substituent on the aromatic ring.

-

Benzyloxy Group (-O-CH₂-Ph): An ether linkage connecting a benzyl group to the primary aromatic ring. This group includes C-O stretching and CH₂ bending vibrations.

Predicted Infrared Spectroscopy Data

The following table summarizes the predicted IR absorption bands for 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene. These predictions are based on the characteristic frequencies of the individual functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretch |

| 2950 - 2850 | Medium to Weak | Aliphatic C-H Stretch (Benzylic CH₂) |

| 1610 - 1585 | Medium to Strong | Aromatic C=C Ring Stretch |

| 1500 - 1400 | Medium to Strong | Aromatic C=C Ring Stretch |

| 1350 - 1150 | Strong | C-F Stretch (Trifluoromethyl Group) |

| 1260 - 1200 | Strong | Aryl-O Stretch (Asymmetric) |

| 1050 - 1000 | Medium | Aryl-O Stretch (Symmetric) |

| 1100 - 1000 | Medium | C-Br Stretch |

| 850 - 800 | Strong | Aromatic C-H Out-of-Plane Bend (1,2,4-substitution) |

| 750 - 700 | Strong | Aromatic C-H Out-of-Plane Bend (Monosubstituted Benzyl Group) |

Experimental Protocol: Acquiring the IR Spectrum

This section details a standard procedure for obtaining the FTIR spectrum of a solid sample, such as 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene, using the Attenuated Total Reflectance (ATR) technique.

3.1. Materials and Equipment

-

Sample: 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene (solid)

-

Spectrometer: Fourier-Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Spatula and Cleaning Supplies: A clean, dry spatula for sample handling. Solvents (e.g., isopropanol or acetone) and appropriate wipes for cleaning the ATR crystal.

3.2. Procedure

-

Background Spectrum Collection:

-

Ensure the ATR crystal is clean and free of any residues. Clean with a suitable solvent and allow it to dry completely.

-

Collect a background spectrum. This accounts for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Application:

-

Place a small amount of the solid 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface.

-

-

Sample Spectrum Collection:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually collected over the mid-infrared range (4000-400 cm⁻¹).

-

-

Data Processing:

-

The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or other processing as required by the analysis software.

-

-

Cleaning:

-

Retract the press, remove the sample, and thoroughly clean the ATR crystal with an appropriate solvent to prepare for the next measurement.

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the infrared spectroscopy analysis of 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene.

Caption: Workflow for IR Spectroscopy Analysis.

Mass Spectrometry Analysis of 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-(benzyloxy)-1-bromo-2-(trifluoromethyl)benzene, a halogenated aromatic compound with applications in organic synthesis and drug discovery. The document details predicted fragmentation patterns under common ionization techniques, presents expected quantitative data, and outlines detailed experimental protocols. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound and its derivatives.

Introduction

4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene is a versatile synthetic intermediate characterized by the presence of a benzyloxy ether, a bromine atom, and a trifluoromethyl group on a benzene ring.[1] Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of such molecules through controlled fragmentation. This guide explores the expected behavior of this compound under Electron Ionization (EI), Chemical Ionization (CI), and Electrospray Ionization (ESI), providing a predictive framework for its mass spectrometric analysis. The molecular formula of the target compound is C14H10BrF3O, with a molecular weight of approximately 331.13 g/mol .[1][2]

Predicted Mass Spectrometry Data

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for 4-(benzyloxy)-1-bromo-2-(trifluoromethyl)benzene under electron ionization. The isotopic peaks for bromine (79Br and 81Br) are accounted for, with their characteristic ~1:1 abundance ratio.

| Predicted Fragment Ion | Structure | m/z (79Br) | m/z (81Br) | Relative Intensity |

| Molecular Ion [M]+• | [C14H10BrF3O]+• | 330 | 332 | Moderate |

| [M-Br]+ | [C14H10F3O]+ | 251 | - | Low |

| [M-CF3]+ | [C13H10BrO]+ | 261 | 263 | Low |

| [M-C7H7]+ | [C7H3BrF3O]+• | 239 | 241 | Moderate |

| Tropylium Cation | [C7H7]+ | 91 | - | High |

| Phenyl Cation | [C6H5]+ | 77 | - | Moderate |

| Bromophenyl Cation | [C6H4Br]+ | 155 | 157 | Low |

Fragmentation Pathways

Under electron ionization, 4-(benzyloxy)-1-bromo-2-(trifluoromethyl)benzene is expected to undergo fragmentation through several key pathways initiated by the removal of an electron to form the molecular ion. The primary fragmentation is anticipated to be the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium cation.

Caption: Predicted Electron Ionization Fragmentation Pathway.

Experimental Protocols

Electron Ionization (EI) Mass Spectrometry

EI is a "hard" ionization technique that results in significant fragmentation, providing detailed structural information.

Methodology:

-

Sample Introduction: The sample is introduced into the ion source, typically via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe for solid samples. The sample must be vaporized before ionization.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M+•).

-

Fragmentation: The high internal energy of the molecular ion leads to extensive fragmentation, creating a variety of smaller, charged fragments.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Caption: Electron Ionization (EI) Experimental Workflow.

Chemical Ionization (CI) Mass Spectrometry

CI is a "soft" ionization technique that results in less fragmentation than EI, often preserving the molecular ion.

Methodology:

-

Reagent Gas Ionization: A reagent gas (e.g., methane, ammonia) is introduced into the ion source at a much higher concentration than the analyte and is ionized by electron impact.

-

Analyte Ionization: The reagent gas ions react with the analyte molecules through proton transfer or adduction, resulting in the ionization of the analyte with less excess energy.

-

Mass Analysis and Detection: The resulting ions are analyzed and detected as in EI-MS.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is another soft ionization technique, particularly suitable for polar and thermally labile molecules, often coupled with liquid chromatography (LC-MS).

Methodology:

-

Sample Infusion: The sample, dissolved in a polar, volatile solvent, is infused through a capillary at a high electrical potential.

-

Droplet Formation: The high voltage creates a fine spray of charged droplets.

-

Desolvation: The solvent evaporates from the droplets, assisted by a drying gas, causing the charge density on the droplet surface to increase.

-

Ion Formation: Eventually, the coulombic repulsion overcomes the surface tension of the droplets, leading to the formation of gas-phase ions of the analyte.

-

Mass Analysis and Detection: The ions are then guided into the mass analyzer for separation and detection.

Interpretation of a Hypothetical Spectrum

A hypothetical mass spectrum of 4-(benzyloxy)-1-bromo-2-(trifluoromethyl)benzene obtained under EI conditions would likely exhibit the following key features:

-

Molecular Ion Peak: A pair of peaks at m/z 330 and 332, with approximately equal intensity, corresponding to the 79Br and 81Br isotopes. The presence of this doublet is a strong indicator of a monobrominated compound.

-

Base Peak: The most intense peak in the spectrum is expected to be the tropylium ion at m/z 91. This is due to the high stability of this seven-membered aromatic cation.

-

Other Significant Fragments: A peak at m/z 77 corresponding to the phenyl cation, and a pair of peaks at m/z 239 and 241 resulting from the loss of the benzyl group.

Conclusion

The mass spectrometric analysis of 4-(benzyloxy)-1-bromo-2-(trifluoromethyl)benzene can be effectively performed using standard ionization techniques. Electron ionization is particularly useful for structural elucidation due to the predictable fragmentation patterns involving the benzyloxy, bromo, and trifluoromethyl moieties. The presence of bromine provides a distinct isotopic signature, aiding in the identification of the molecular ion and bromine-containing fragments. This guide provides a foundational framework for researchers working with this and structurally related compounds.

References

Synthesis of 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene, a key intermediate in the development of novel therapeutics and functional materials. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and relevant chemical data to support researchers in their scientific endeavors.

Synthetic Pathway Overview

The synthesis of 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene is primarily achieved through a nucleophilic substitution reaction, specifically a Williamson ether synthesis. This well-established method involves the benzylation of a substituted phenol, in this case, 4-bromo-3-(trifluoromethyl)phenol.

The reaction proceeds by deprotonating the hydroxyl group of the phenol with a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of a benzyl halide, typically benzyl bromide, to form the desired ether product. The trifluoromethyl group at the meta position and the bromine atom at the para position of the phenol are crucial functionalities that are carried through to the final product, making it a valuable building block for further chemical modifications.

A Technical Guide to the Synthesis of 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-(benzyloxy)-1-bromo-2-(trifluoromethyl)benzene, a valuable intermediate in pharmaceutical and materials science research. The primary route to this compound involves the benzylation of 4-bromo-3-(trifluoromethyl)phenol. This document provides a comprehensive overview of the starting materials, experimental protocols, and key reaction parameters.

Core Synthesis Pathway

The synthesis of 4-(benzyloxy)-1-bromo-2-(trifluoromethyl)benzene is principally achieved through a Williamson ether synthesis. This well-established reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with a suitable benzylating agent.

The primary starting materials for this synthesis are:

-

4-Bromo-3-(trifluoromethyl)phenol: This commercially available phenol derivative is the foundational building block for the target molecule.[1][2][3]

-

Benzylating Agent: Typically, benzyl bromide or benzyl chloride is used to introduce the benzyl group. Benzyl tosylate can also be an effective alternative.

The overall synthetic transformation is depicted in the following workflow:

Figure 1: General workflow for the synthesis of 4-(benzyloxy)-1-bromo-2-(trifluoromethyl)benzene.

Experimental Protocols

Synthesis of the Starting Material: 4-Bromo-3-(trifluoromethyl)phenol

A common method for the preparation of 4-bromo-3-(trifluoromethyl)phenol is the direct bromination of 3-(trifluoromethyl)phenol.

Illustrative Experimental Protocol:

-

Dissolve 3-(trifluoromethyl)phenol (1.0 equivalent) in a suitable solvent such as dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.0 equivalent) in dichloromethane to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 18 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-bromo-3-(trifluoromethyl)phenol. The yield for such reactions can vary, with some reports indicating yields ranging from low to moderate.

Synthesis of 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene

The benzylation of 4-bromo-3-(trifluoromethyl)phenol is typically carried out under basic conditions.

Illustrative Experimental Protocol:

-

To a solution of 4-bromo-3-(trifluoromethyl)phenol (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base such as anhydrous potassium carbonate (1.5-2.0 equivalents).

-

Stir the mixture at room temperature for a short period (e.g., 30 minutes) to facilitate the formation of the phenoxide.

-

Add the benzylating agent, such as benzyl bromide (1.1-1.2 equivalents), dropwise to the reaction mixture.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with water and then with brine to remove any remaining base and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-(benzyloxy)-1-bromo-2-(trifluoromethyl)benzene.

Data Presentation

Quantitative data for the synthesis of 4-(benzyloxy)-1-bromo-2-(trifluoromethyl)benzene is not extensively reported in publicly available literature. However, based on commercial availability and general knowledge of similar reactions, the following tables summarize expected properties.

Table 1: Properties of the Starting Material

| Property | Value |

| Compound Name | 4-Bromo-3-(trifluoromethyl)phenol |

| CAS Number | 320-49-0 |

| Molecular Formula | C₇H₄BrF₃O |

| Molecular Weight | 241.01 g/mol |

| Appearance | Off-white powder |

| Purity | ≥98.0% |

| Melting Point | 44-46 °C |

Table 2: Properties of the Final Product

| Property | Value |

| Compound Name | 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene |

| CAS Number | 678164-30-2 |

| Molecular Formula | C₁₄H₁₀BrF₃O |

| Molecular Weight | 331.13 g/mol |

| Purity | Typically ≥95% (commercial sources) |

Signaling Pathways and Logical Relationships

The logic of the synthesis is based on the principles of electrophilic aromatic substitution for the preparation of the starting material and nucleophilic substitution for the final benzylation step.

Figure 2: Logical relationships in the synthesis pathway.

References

A Technical Guide to 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene for Advanced Research

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene, a key intermediate in synthetic chemistry. It details commercial sourcing, physicochemical properties, plausible synthetic routes, and its application in transformative cross-coupling reactions. This guide is intended to support researchers in leveraging this versatile building block for the development of novel therapeutics and advanced materials.

Commercial Availability and Physicochemical Properties

4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene is readily available from a range of commercial chemical suppliers. This accessibility facilitates its use in various research and development projects without the immediate need for custom synthesis. Below is a summary of its key identifiers and physicochemical properties compiled from various suppliers.

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

| CAS Number | 678164-30-2[1][2] |

| Molecular Formula | C₁₄H₁₀BrF₃O[2] |

| Molecular Weight | 331.13 g/mol |

| IUPAC Name | 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene |

| Synonyms | 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene, 5-(Benzyloxy)-2-bromobenzotrifluoride |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Liquid or solid | CymitQuimica, Amadis Chemical[3] |

| Purity | 95% to ≥98% | CymitQuimica, Biotuva Life Sciences[4] |

| Storage | Store in a tightly closed container at 2-8°C | CHIRALEN |

Table 3: Commercial Suppliers and Availability

| Supplier | Purity | Available Quantities |

| Angene | 95% | 1g, 5g[1] |

| CymitQuimica | 95% | 5g, 10g |

| Biotuva Life Sciences | ≥98% | 1g[4] |

| ChemUniverse | 95% | 250mg, 1g, 5g[5] |

| BLDpharm | - | Inquire |

| CHIRALEN | - | Inquire |

| Aaron Chemistry | - | Inquire[6] |

Synthesis and Experimental Protocols

Plausible Experimental Protocol: Benzylation of 4-Bromo-3-(trifluoromethyl)phenol

Materials:

-

4-Bromo-3-(trifluoromethyl)phenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-bromo-3-(trifluoromethyl)phenol (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 60-80°C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

Applications in Cross-Coupling Reactions

The primary utility of 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene lies in its role as a versatile substrate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the aryl bromide and an organoboron species.

Representative Protocol:

-

In a flame-dried flask under an inert atmosphere (e.g., Argon), combine 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).

-

Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).

-

Add a degassed solvent system, such as a mixture of toluene and water.

-

Heat the mixture to 80-100°C and stir until the reaction is complete as monitored by TLC or LC-MS.

-

After cooling, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the product via column chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful method for the formation of C-N bonds, allowing for the synthesis of a wide variety of substituted anilines.

Representative Protocol:

-

Charge an oven-dried Schlenk tube with a palladium precatalyst, a suitable phosphine ligand (e.g., Xantphos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).

-

Add 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene (1.0 eq.) and the desired amine (1.2 eq.).

-

Evacuate and backfill the tube with an inert gas.

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Heat the reaction mixture, typically between 80-120°C, until the starting material is consumed.

-

After cooling, quench the reaction, extract the product, and purify by chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne, providing access to substituted alkynylarenes.

Representative Protocol:

-

Dissolve 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene (1.0 eq.) and the terminal alkyne (1.2-1.5 eq.) in a suitable solvent like THF or DMF in a reaction vessel.

-

Add a palladium catalyst, such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), and a copper(I) iodide (CuI) co-catalyst.

-

Add an amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also serves as a solvent in some cases.

-

Stir the reaction at room temperature or with gentle heating under an inert atmosphere.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate.

-

Purify the residue by column chromatography.

Spectroscopic Data (Predicted)

While experimentally obtained spectra for 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene are not widely published, the following data are predicted based on the analysis of structurally similar compounds. Researchers should obtain and interpret their own analytical data upon purchase and use of this compound.

Table 4: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50-7.30 (m, 6H, Ar-H and Ph-H), 7.20 (d, 1H, Ar-H), 7.05 (dd, 1H, Ar-H), 5.15 (s, 2H, OCH₂) ppm. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 158.5, 136.0, 133.0, 129.0, 128.5, 127.5, 125.0 (q, J ≈ 272 Hz, CF₃), 120.0, 118.0, 115.0, 71.0 (OCH₂) ppm. |

| Mass Spec. (EI) | m/z (%): 332/330 ([M]⁺), 251 ([M-Br]⁺), 91 ([C₇H₇]⁺, 100%). |

Role in Drug Discovery and Signaling Pathways

4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene does not have a known direct biological activity or role in specific signaling pathways. Its significance lies in its utility as a scaffold for the synthesis of more complex molecules that may possess biological activity.

The trifluoromethyl group is a common substituent in modern pharmaceuticals, often introduced to enhance metabolic stability, lipophilicity, and binding affinity of a drug candidate. The benzyloxy group can serve as a protected phenol, which itself is a common pharmacophore, or it can be deprotected in a later synthetic step to reveal a hydroxyl group that can participate in hydrogen bonding with a biological target.

Molecules synthesized using this building block via the cross-coupling reactions described above could potentially target a wide range of biological pathways, depending on the nature of the coupled substituent. For instance, biaryl structures are common in kinase inhibitors, and substituted anilines are prevalent in a vast array of centrally active agents. Therefore, the logical relationship of this compound to drug discovery is as a key intermediate for generating libraries of diverse and potentially bioactive compounds.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Angene - 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene | 678164-30-2 | MFCD13195732 | AG003M6W [japan.angenechemical.com]

- 3. 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene, CasNo.200956-32-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemuniverse.com [chemuniverse.com]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

In-Depth Technical Guide: 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and physicochemical information for 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene (CAS No. 678164-30-2). This document is intended to support laboratory research and development activities by providing structured data and procedural guidance.

Chemical and Physical Properties

While comprehensive, experimentally verified physical property data for 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene is limited in publicly available literature, information from various suppliers and databases for the compound and its structural analogs allows for the compilation of the following properties. It is important to note that the physical form has been inconsistently reported, with some sources describing it as a liquid and similar compounds as fused solids.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀BrF₃O | [3][4][5][6] |

| Molecular Weight | 331.13 g/mol | [7][8] |

| CAS Number | 678164-30-2 | [4][6][7][9] |

| Appearance | Powder or liquid | [1] |

| Purity | ≥95% | [8][10] |

| Storage Temperature | 2-8°C | [11] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | [7] |

| Number of Rotatable Bonds | 4 | [7] |

Note: Some properties are calculated or based on data for structurally similar compounds and should be used as an estimate.

Safety and Hazard Information

4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene is classified as a hazardous substance. Strict adherence to safety protocols is essential when handling this compound.

Hazard Classification:

| Hazard Statement | Classification |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

(Source: Information extrapolated from safety data sheets of structurally similar compounds)

Recommended Personal Protective Equipment (PPE):

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield.[11][12] |

| Skin Protection | Nitrile rubber gloves, lab coat.[12] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[12] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[11][12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][12] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

(Source: Information extrapolated from safety data sheets of structurally similar compounds)

Handling and Storage

-

Handling: Handle in a well-ventilated place, preferably a chemical fume hood.[11][12] Avoid contact with skin, eyes, and clothing.[11][13] Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Recommended storage temperature is 2-8°C.[11] Keep away from incompatible materials such as strong oxidizing agents.

Accidental Release Measures

For small spills, use an inert absorbent material (e.g., sand, silica gel) to contain the spill.[11] Collect the absorbed material and place it in a suitable container for disposal. Clean the spill area with a suitable solvent, followed by washing with soap and water.[12] Ensure adequate ventilation.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol:

-

Reaction Setup: In a dry reaction vessel, combine 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.).

-

Solvent and Base: Add a suitable solvent system (e.g., a mixture of toluene and water or dioxane and water) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific information in the public domain regarding the biological activity or the involvement in any signaling pathways of 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene or its immediate derivatives. Researchers are encouraged to perform their own biological assays to determine the activity of this compound.

Visualizations

Safe Handling Workflow

Caption: A generalized workflow for the safe handling of 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene.

Logic Diagram for Suzuki-Miyaura Coupling

Caption: A logical flow diagram of the key steps in a Suzuki-Miyaura cross-coupling reaction.

References

- 1. 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene, CasNo.200956-32-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 2. 4-Benzyloxy-1-bromo-2-fluorobenzene, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 678164-30-2[4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene]- Acmec Biochemical [acmec.com.cn]

- 4. Angene - 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene | 678164-30-2 | MFCD13195732 | AG003M6W [japan.angenechemical.com]

- 5. 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene – Biotuva Life Sciences [biotuva.com]

- 6. Angene - 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene | 678164-30-2 | MFCD13195732 | AG003M6W [japan.angenechemical.com]

- 7. CAS:678164-30-2, 5-苄氧基-2-溴三氟甲苯-毕得医药 [bidepharm.com]

- 8. 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene [cymitquimica.com]

- 9. 678164-30-2|4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 10. chemuniverse.com [chemuniverse.com]

- 11. aaronchem.com [aaronchem.com]

- 12. benchchem.com [benchchem.com]

- 13. aksci.com [aksci.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene

Audience: Researchers, scientists, and drug development professionals.

Introduction and Reaction Principle

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides through a palladium-catalyzed cycle.[1][2][3] These application notes provide a detailed protocol for the cross-coupling of 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene with various arylboronic acids. This substrate is characterized by an electron-deficient aromatic ring due to the powerful electron-withdrawing trifluoromethyl (-CF3) group, which generally accelerates the rate-limiting oxidative addition step.[1][4] However, the ortho-position of the -CF3 group relative to the bromine atom introduces significant steric hindrance, which can impede the reaction.[5][6][7]

The selection of an appropriate palladium catalyst, a bulky and electron-rich phosphine ligand, and a suitable base is critical to overcome the steric challenge and achieve high yields.[5][7][8] This reaction is instrumental in synthesizing complex biaryl scaffolds, which are prevalent in medicinal chemistry and materials science.

The catalytic cycle proceeds through three fundamental steps:

-

Oxidative Addition: The aryl bromide adds to the Pd(0) catalyst to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple, yielding the biaryl product and regenerating the Pd(0) catalyst.[1]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mdpi.com [mdpi.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2][3] This powerful transformation has found widespread application in the pharmaceutical and agrochemical industries due to its remarkable functional group tolerance and broad substrate scope.[4][5] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 4-(benzyloxy)-1-bromo-2-(trifluoromethyl)benzene, an electron-deficient aryl halide with significant steric hindrance. The presence of the electron-withdrawing trifluoromethyl group and the bulky benzyloxy substituent necessitates careful optimization of reaction conditions to achieve high coupling efficiency.[1][6]

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[2][7] The key steps of the mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br), forming a Pd(II) intermediate.[1][8]

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[2]

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, which regenerates the active Pd(0) catalyst and releases the desired N-aryl amine product.[2][8]

The choice of ligand, base, and solvent is critical for the success of the reaction, particularly with challenging substrates like 4-(benzyloxy)-1-bromo-2-(trifluoromethyl)benzene.[4][9] Bulky, electron-rich phosphine ligands are generally preferred as they facilitate both the oxidative addition and reductive elimination steps.[10][11]

Data Presentation: Reaction Conditions for Analogous Substrates

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of aryl halides structurally and electronically similar to 4-(benzyloxy)-1-bromo-2-(trifluoromethyl)benzene. This data serves as a valuable starting point for optimizing the reaction of the target substrate.

Table 1: Buchwald-Hartwig Amination of 1-Bromo-4-(trichloromethyl)benzene with an Aryl Amine [1]

| Parameter | Condition |

| Aryl Halide | 1-Bromo-4-(trichloromethyl)benzene (1.0 mmol) |

| Amine | Aryl amine (e.g., aniline) (1.2 mmol) |

| Palladium Source | Pd₂(dba)₃ (2 mol%) |

| Ligand | XPhos (4 mol%) |

| Base | Sodium tert-butoxide (NaOtBu) (1.4 mmol) |

| Solvent | Toluene (5 mL) |

| Temperature | 100 °C |

| Time | 12-24 h |

Table 2: Buchwald-Hartwig Amination of 1-Bromo-4-(trichloromethyl)benzene with an Aliphatic Amine [1]

| Parameter | Condition |

| Aryl Halide | 1-Bromo-4-(trichloromethyl)benzene (1.0 mmol) |

| Amine | Aliphatic amine (1.5 mmol) |

| Palladium Source | Pd(OAc)₂ (2 mol%) |

| Ligand | RuPhos (4 mol%) |

| Base | K₃PO₄ (2.0 mmol) |

| Solvent | 1,4-Dioxane (5 mL) |

| Temperature | 100 °C |

| Time | 18-24 h |

Table 3: Buchwald-Hartwig Amination of 1-Chloro-4-(trifluoromethyl)benzene with an Amine [12]

| Parameter | Condition |

| Aryl Halide | 1-Chloro-4-(trifluoromethyl)benzene |

| Amine | 2-Aminopyridine |

| Palladium Source | Not specified |

| Ligand | MorDalPhos |

| Base | Not specified |

| Solvent | Aqueous and Solvent-Free Conditions |

| Temperature | Not specified |

| Yield | 83% |

Experimental Protocols

The following are detailed protocols for the Buchwald-Hartwig amination of 4-(benzyloxy)-1-bromo-2-(trifluoromethyl)benzene based on established procedures for analogous substrates.[1]

Protocol 1: Coupling with an Aryl Amine

Materials:

-

4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene

-

Aryl amine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating block

-

Standard glassware for workup and purification

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4-(benzyloxy)-1-bromo-2-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

-

Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the Schlenk tube.

-

Evacuate and backfill the Schlenk tube with the inert gas three times.

-

Add the aryl amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling with an Aliphatic Amine

Materials:

-

4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene

-

Aliphatic amine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

-

Potassium phosphate (K₃PO₄)

-

Anhydrous 1,4-dioxane

-

Reaction vial with a screw cap containing a PTFE septum

-

Magnetic stirrer and heating block

-

Standard glassware for workup and purification

Procedure:

-

To a reaction vial, add 4-(benzyloxy)-1-bromo-2-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).

-

Seal the vial with the screw cap.

-

Evacuate and backfill the vial with an inert gas.

-

Add the aliphatic amine (1.5 mmol, 1.5 equiv) followed by anhydrous 1,4-dioxane (5 mL) via syringe.

-

Heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).

-

Cool the reaction to room temperature.

-

Dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]